An In-depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
An In-depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide focuses on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No. 87412-86-0), providing a comprehensive overview of its chemical properties. While specific experimental data for this particular analog is limited in publicly accessible literature, this document leverages the extensive knowledge base of the parent scaffold to offer a robust technical profile. We will explore a plausible synthetic route, detail its physicochemical characteristics, predict its spectral signature, and discuss its potential biological significance in the context of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is isomeric with purine, a fundamental component of nucleic acids. This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as bioisosteres of natural purines, enabling them to modulate the activity of various enzymes, particularly kinases.[1] The versatility of this scaffold has led to its incorporation into numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The substitution pattern on the pyrazolo[3,4-d]pyrimidine core plays a critical role in determining the specific biological activity and selectivity of the resulting molecule. This guide will delve into the 1,3-dimethyl substituted variant, a less-explored member of this important chemical family.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the cyclization of a 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide with a suitable one-carbon synthon, such as triethyl orthoformate, followed by hydrolysis. A more direct and common approach, however, involves the cyclization of a 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate with formamide.
Below is a detailed, logical workflow for this proposed synthesis:
Caption: Proposed Synthetic Workflow for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
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To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the concentrated mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield the desired pyrazole precursor.
Causality: The choice of methylhydrazine is crucial for introducing the methyl group at the N-1 position of the pyrazole ring. The Thorpe-Ziegler condensation reaction between the cyano group and the enolate of the butanoate, followed by cyclization with hydrazine, is a classic and efficient method for constructing substituted 5-aminopyrazoles.
Step 2: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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A mixture of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10-15 equivalents) is heated at 180-200 °C for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it into water.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a dimethylformamide (DMF)/water mixture.
Causality: Formamide serves as both the reagent to provide the C6 carbon and N5 nitrogen of the pyrimidine ring and as the solvent at high temperatures. This one-pot cyclization is a common and effective method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylate esters.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 87412-86-0 | [5] |
| Molecular Formula | C₇H₈N₄O | [5] |
| Molecular Weight | 164.17 g/mol | [5] |
| Melting Point | 271 - 273 °C | [5] |
| Physical Form | Solid | [5] |
| InChI Key | LBJDDQKURCNLKC-UHFFFAOYSA-N | [5] |
Spectral Analysis (Predicted)
While specific spectra for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not available, we can predict the characteristic spectral features based on data from closely related analogs.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with key signals corresponding to the two methyl groups and the C6-proton.
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N1-CH₃: A singlet at approximately δ 3.8-4.0 ppm.
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C3-CH₃: A singlet at approximately δ 2.4-2.6 ppm.
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C6-H: A singlet at approximately δ 8.0-8.2 ppm.
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N5-H: A broad singlet at approximately δ 12.0-12.5 ppm (in DMSO-d₆), which would be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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N1-CH₃: A signal around δ 35-37 ppm.
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C3-CH₃: A signal around δ 12-14 ppm.
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C3: A signal around δ 150-152 ppm.
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C3a: A signal around δ 105-107 ppm.
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C4 (C=O): A signal in the downfield region, around δ 158-160 ppm.
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C6: A signal around δ 145-147 ppm.
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C7a: A signal around δ 154-156 ppm.
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Absorption bands in the region of 2900-3100 cm⁻¹.
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C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
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C=N and C=C Stretches: Absorption bands in the region of 1500-1620 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.
Chemical Reactivity and Potential Biological Significance
The chemical reactivity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is governed by the pyrazolo[3,4-d]pyrimidine core. The lactam moiety (the pyrimidinone ring) can undergo N-alkylation at the N5 position. The pyrazole and pyrimidine rings are generally stable to oxidation and reduction, but can undergo electrophilic substitution under specific conditions.
The Privileged Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives reported to exhibit potent biological activities. This is largely due to its ability to mimic the purine core and interact with the ATP-binding site of kinases.
Caption: The relationship between the pyrazolo[3,4-d]pyrimidine core and its potential biological activities.
Potential as a Kinase Inhibitor
Numerous studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and Bruton's tyrosine kinase (BTK).[7][8][9] These kinases are often dysregulated in cancer and inflammatory diseases, making them attractive therapeutic targets. The 1,3-dimethyl substitution pattern of the target compound may confer specific selectivity and potency towards certain kinases, a hypothesis that warrants experimental validation.
Conclusion
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the medicinally important pyrazolo[3,4-d]pyrimidine family. While specific experimental data for this compound is sparse, its chemical properties can be reliably predicted based on the extensive literature of its analogues. The proposed synthetic route offers a practical approach for its preparation, and its structural features suggest it may possess interesting biological activities, particularly in the realm of kinase inhibition. This technical guide provides a solid foundation for researchers to further explore the chemistry and therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its spectral characteristics, reactivity, and pharmacological profile.
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